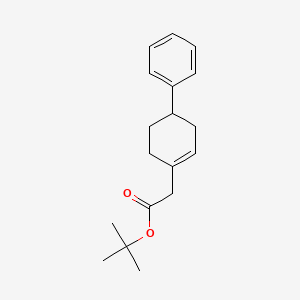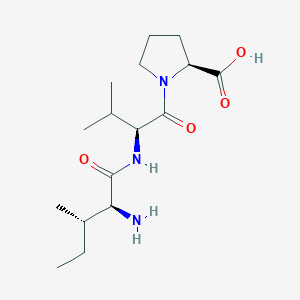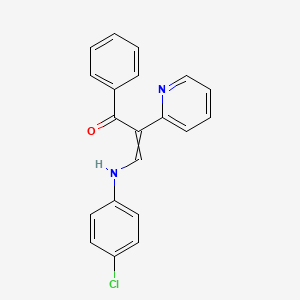![molecular formula C20H23NO2 B12625832 (2S)-2-[4-(Benzyloxy)phenyl]-4-(prop-2-en-1-yl)morpholine CAS No. 920799-46-8](/img/structure/B12625832.png)
(2S)-2-[4-(Benzyloxy)phenyl]-4-(prop-2-en-1-yl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-[4-(Benzyloxy)phenyl]-4-(prop-2-en-1-yl)morpholine is a complex organic compound that features a morpholine ring substituted with a benzyloxyphenyl group and a prop-2-en-1-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[4-(Benzyloxy)phenyl]-4-(prop-2-en-1-yl)morpholine typically involves multiple steps, starting from readily available starting materials. One common method involves the protection of phenol groups followed by the formation of the morpholine ring. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Protection of Phenol Group: The phenol group is protected using benzyl chloride in the presence of a base such as sodium hydroxide.
Formation of Morpholine Ring: The protected phenol is then reacted with an appropriate amine to form the morpholine ring. This step may involve the use of catalysts such as palladium on carbon (Pd/C) and solvents like tetrahydrofuran (THF).
Introduction of Prop-2-en-1-yl Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-[4-(Benzyloxy)phenyl]-4-(prop-2-en-1-yl)morpholine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) to form reduced derivatives.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) and alkyl halides to introduce different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products Formed
Aplicaciones Científicas De Investigación
(2S)-2-[4-(Benzyloxy)phenyl]-4-(prop-2-en-1-yl)morpholine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (2S)-2-[4-(Benzyloxy)phenyl]-4-(prop-2-en-1-yl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- (2S)-2-[4-(Methoxy)phenyl]-4-(prop-2-en-1-yl)morpholine
- (2S)-2-[4-(Ethoxy)phenyl]-4-(prop-2-en-1-yl)morpholine
- (2S)-2-[4-(Benzyloxy)phenyl]-4-(prop-2-en-1-yl)piperidine
Uniqueness
(2S)-2-[4-(Benzyloxy)phenyl]-4-(prop-2-en-1-yl)morpholine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
920799-46-8 |
|---|---|
Fórmula molecular |
C20H23NO2 |
Peso molecular |
309.4 g/mol |
Nombre IUPAC |
(2S)-2-(4-phenylmethoxyphenyl)-4-prop-2-enylmorpholine |
InChI |
InChI=1S/C20H23NO2/c1-2-12-21-13-14-22-20(15-21)18-8-10-19(11-9-18)23-16-17-6-4-3-5-7-17/h2-11,20H,1,12-16H2/t20-/m1/s1 |
Clave InChI |
OHNXAPIVDKVLAT-HXUWFJFHSA-N |
SMILES isomérico |
C=CCN1CCO[C@H](C1)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
SMILES canónico |
C=CCN1CCOC(C1)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


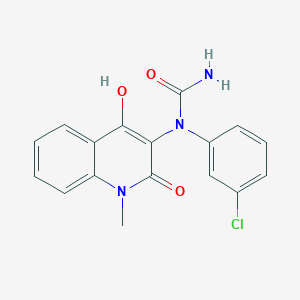
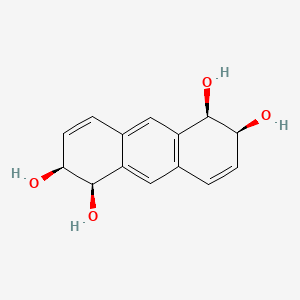
![6-Methoxy-1-(prop-2-en-1-yl)-2-[(prop-2-yn-1-yl)oxy]naphthalene](/img/structure/B12625777.png)
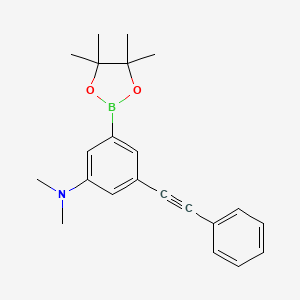
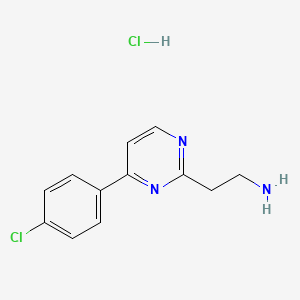
![1-Isocyanato-4-[(4-nitrophenyl)methoxy]benzene](/img/structure/B12625801.png)
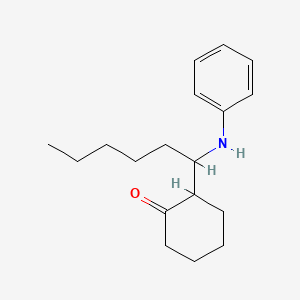
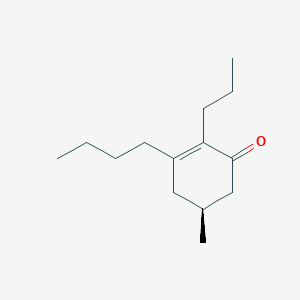
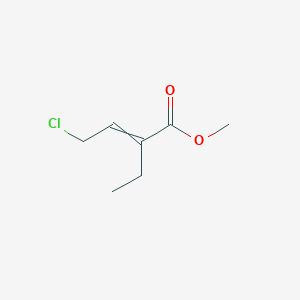
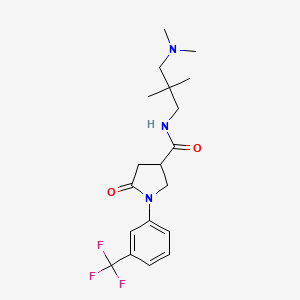
![6-[4-(Benzyloxy)phenyl]-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12625840.png)
